

In-depth Technical Guide: (R)-2-Amino-3-(o-tolyl)propanoic Acid

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Compound of Interest

Compound Name: (R)-2-Amino-3-(o-tolyl)propanoic acid

Cat. No.: B556757

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Notice: Detailed experimental data and peer-reviewed research on the specific chemical properties and biological activities of **(R)-2-Amino-3-(o-tolyl)propanoic acid** are not extensively available in the public domain. This guide compiles the available information, primarily focusing on predicted data and properties of closely related isomers and structural analogs to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction

(R)-2-Amino-3-(o-tolyl)propanoic acid, a derivative of the amino acid phenylalanine, is a chiral building block with potential applications in pharmaceutical research and development. Its structure, featuring a tolyl group at the ortho position of the phenyl ring, offers unique steric and electronic properties that can be exploited in the design of novel therapeutic agents. This document provides a summary of its known and predicted chemical properties, alongside general methodologies for the synthesis and characterization of similar compounds.

Chemical and Physical Properties

Specific experimental data for **(R)-2-Amino-3-(o-tolyl)propanoic acid** is limited. The following tables summarize available data for the racemic mixture and predicted values, as well as experimental data for the closely related meta-isomer to provide a comparative reference.

Table 1: General Properties of 2-Amino-3-(o-tolyl)propanoic Acid

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ NO ₂	PubChemLite[1]
Molecular Weight	179.22 g/mol	PubChem[2]
Monoisotopic Mass	179.09464 Da	PubChemLite[1]
IUPAC Name	(2R)-2-amino-3-(2-methylphenyl)propanoic acid	-
SMILES	<chem>CC1=CC=CC=C1CC(C(=O)O)N</chem>	PubChemLite[1]
InChI	InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)	PubChemLite[1]
InChIKey	NHBKDLSKDKUGSB-UHFFFAOYSA-N	PubChemLite[1]

Table 2: Predicted Physicochemical Properties of 2-Amino-3-(o-tolyl)propanoic Acid (Racemate)

Property	Predicted Value	Source
XlogP	-1.2	PubChemLite[1]

Table 3: Predicted Collision Cross Section (CCS) Data for 2-Amino-3-(o-tolyl)propanoic Acid (Racemate)

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	180.10192	139.3
[M+Na] ⁺	202.08386	145.6
[M-H] ⁻	178.08736	141.2
[M+NH ₄] ⁺	197.12846	158.1
[M+K] ⁺	218.05780	143.6
[M+H-H ₂ O] ⁺	162.09190	133.5
[M+HCOO] ⁻	224.09284	161.1
[M+CH ₃ COO] ⁻	238.10849	182.0
Data sourced from PubChemLite[1]		

Table 4: Experimental Properties of the Isomer (R)-2-Amino-3-(m-tolyl)propanoic Acid

Property	Value	Source
Appearance	White to off-white solid	MedChemExpress[3]
Purity (NMR)	≥97.0%	MedChemExpress[3]
Storage	Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)	MedChemExpress[3]

Experimental Protocols

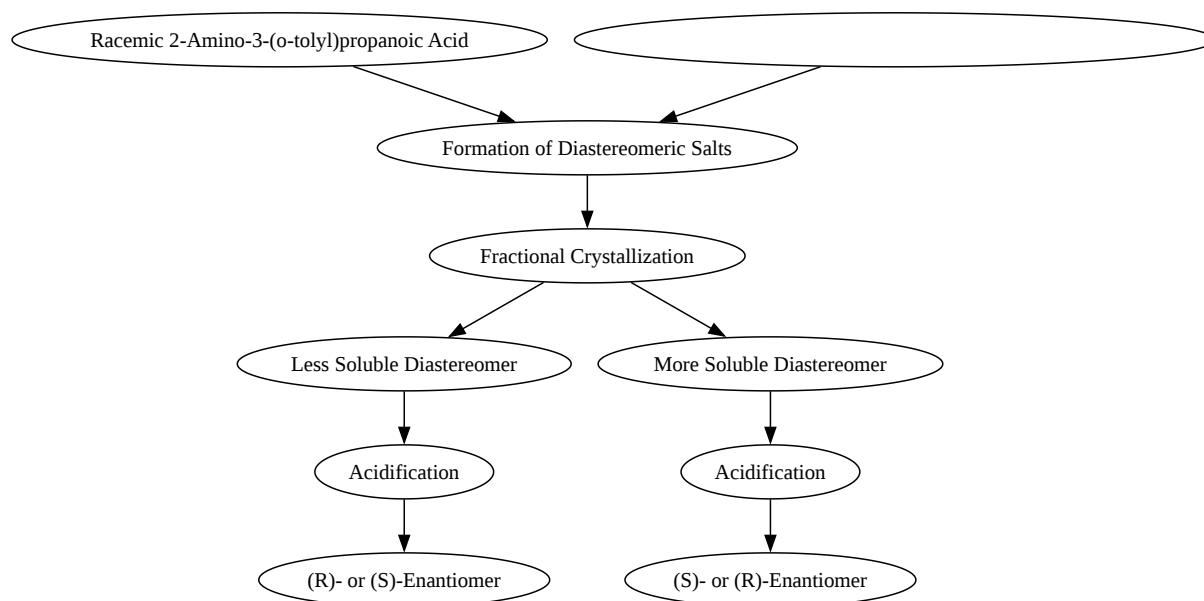
Detailed experimental protocols for the synthesis of **(R)-2-Amino-3-(o-tolyl)propanoic acid** are not readily available. However, general approaches for the synthesis of chiral α-amino acids can be adapted. These methods typically involve either asymmetric synthesis or chiral resolution of a racemic mixture.

General Asymmetric Synthesis Approach

The enantioselective synthesis of β -amino acids has been reviewed, and similar principles can be applied to α -amino acids. Common strategies include the use of chiral auxiliaries, chiral catalysts, or enzymes to introduce the desired stereochemistry. A potential synthetic route could involve the asymmetric alkylation of a chiral glycine enolate equivalent with *o*-methylbenzyl bromide.

General Chiral Resolution Protocol

Chiral resolution is a common method to separate enantiomers from a racemic mixture.^{[4][5]} A general protocol for the resolution of a racemic amino acid via diastereomeric salt formation is outlined below.



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Caption: Role in early-stage drug discovery.

Conclusion

(R)-2-Amino-3-(o-tolyl)propanoic acid represents a chiral building block with potential for further exploration in medicinal chemistry and materials science. While detailed experimental data is currently lacking in publicly accessible literature, this guide provides a framework based on predicted properties and established methodologies for related compounds. Further research is necessary to fully characterize its chemical properties, develop efficient synthetic routes, and elucidate its biological activities. This will be crucial for unlocking its potential in various scientific and industrial applications.

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